4-(2-Fluorophenoxy)butan-1-ol

Description

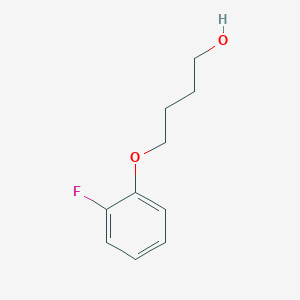

Structurally, it consists of a butanol backbone substituted with a 2-fluorophenoxy group at the fourth carbon. These analogs share key features like ether or fluoro substituents, enabling comparisons of physicochemical properties, biological activity, and synthesis challenges .

Properties

Molecular Formula |

C10H13FO2 |

|---|---|

Molecular Weight |

184.21 g/mol |

IUPAC Name |

4-(2-fluorophenoxy)butan-1-ol |

InChI |

InChI=1S/C10H13FO2/c11-9-5-1-2-6-10(9)13-8-4-3-7-12/h1-2,5-6,12H,3-4,7-8H2 |

InChI Key |

CSYHXXSOAZJSAT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)OCCCCO)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorophenoxy)butan-1-ol typically involves the reaction of 2-fluorophenol with 4-chlorobutan-1-ol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenoxy)butan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Bases like sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃) are commonly used.

Major Products Formed

Oxidation: Formation of 4-(2-Fluorophenoxy)butanal or 4-(2-Fluorophenoxy)butanoic acid.

Reduction: Formation of 4-(2-Fluorophenoxy)butane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Fluorophenoxy)butan-1-ol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenoxy)butan-1-ol involves its interaction with specific molecular targets. The fluorophenoxy group can interact with various enzymes and receptors, potentially modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(n-Heptyloxy)butan-1-ol

- Structure: A hydroxyether with a heptyloxy chain at the fourth carbon of butanol.

- Applications: Acts as a male-produced pheromone in Anoplophora chinensis and A. glabripennis beetles. Field trials demonstrated its efficacy in attracting both sexes when blended with 4-(n-heptyloxy)butanal (1:1 ratio) .

- Biological Activity :

| Parameter | 4-(n-Heptyloxy)butan-1-ol | 4-(2-Fluorophenoxy)butan-1-ol (Inferred) |

|---|---|---|

| Functional Group | Heptyloxy ether | 2-Fluorophenoxy ether |

| Bioactivity | Pheromone (insect attraction) | Unknown; potential agrochemical/pharma use |

| Synthetic Complexity | Moderate (ether synthesis) | Higher (fluoroaromatic coupling) |

| Polarity | Moderate (long alkyl chain) | Higher (aromatic fluorine) |

4-Fluoro-1-butanol (CAS 372-93-0)

- Structure : A primary alcohol with a fluorine atom at the terminal carbon.

- Applications : Used in chemical synthesis and material science. Safety data indicate hazards (flammability, skin/eye irritation) requiring precautions .

- Simpler synthesis (direct fluorination vs. aromatic coupling for this compound) .

4-(4-Chlorophenyl)sulfanylbutan-1-ol

- Structure : A thioether analog with a chlorophenyl group.

- Applications: Limited data, but sulfanyl groups often enhance bioavailability or stability in drug candidates.

- Comparison :

Research Findings and Challenges

- Synthetic Routes: 4-(n-Heptyloxy)butan-1-ol is synthesized via Williamson ether synthesis, while fluorophenoxy analogs likely require palladium-catalyzed couplings (e.g., Buchwald-Hartwig) for aromatic fluorine incorporation . 4-Fluoro-1-butanol is prepared via nucleophilic fluorination of 4-bromo-1-butanol, a less complex process than aromatic fluorination .

- Biological Efficacy: Pheromone analogs like 4-(n-heptyloxy)butan-1-ol show sex-specific attraction in beetles, but fluorinated analogs may exhibit divergent activity due to fluorine’s electronegativity and steric effects . Fluorine’s role in enhancing metabolic stability (common in pharmaceuticals) suggests this compound could be explored for drug delivery systems .

- Safety and Handling: Fluorinated alcohols (e.g., 4-fluoro-1-butanol) require stringent safety protocols (flammability, toxicity) compared to non-fluorinated ethers .

Data Table: Key Properties of Analogous Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.